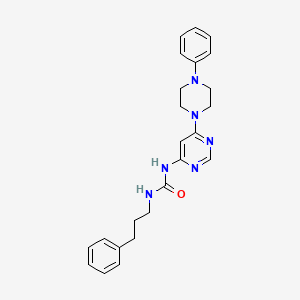
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile.
Introduction of the nitrophenyl group: This step might involve nitration reactions using nitric acid.
Formation of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.
Coupling reactions: The final step would involve coupling the imidazole and thiazole rings through a thioether linkage, possibly using a thiol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Reduction of nitro group: Formation of an amine derivative.
Substitution of allyl group: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with imidazole and thiazole rings are often used as ligands in coordination chemistry.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Antimicrobial Agents: Compounds with imidazole and thiazole rings have shown potential as antimicrobial agents.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them of interest in drug development.
Medicine
Anticancer Agents: Research into similar compounds has shown potential anticancer activity.
Anti-inflammatory Agents: Potential use in the development of new anti-inflammatory drugs.
Industry
Dyes and Pigments: The nitrophenyl group can be used in the synthesis of dyes and pigments.
Agriculture: Potential use as fungicides or herbicides.
Mécanisme D'action
The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. For example:
Antimicrobial Activity: It might inhibit the synthesis of bacterial cell walls or interfere with protein synthesis.
Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Unique due to its specific substitution pattern and combination of functional groups.
Other imidazole-thiazole derivatives: Similar compounds might include those with different substituents on the imidazole or thiazole rings, which could alter their biological activity and chemical reactivity.
Uniqueness
Structural Features: The specific arrangement of the allyl, nitrophenyl, and thiazole groups.
Biological Activity: Potentially unique interactions with biological targets due to its specific structure.
Propriétés
IUPAC Name |
2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-2-7-21-14(12-4-3-5-13(9-12)22(24)25)10-19-17(21)27-11-15(23)20-16-18-6-8-26-16/h2-6,8-10H,1,7,11H2,(H,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYXNJIEEXIPRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one](/img/structure/B2369824.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2369825.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2369829.png)
![5-[(2Z)-8-ethoxy-2-[(4-ethylphenyl)imino]-2H-chromen-3-yl]-N-[3-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)





![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)

